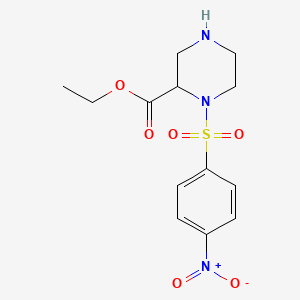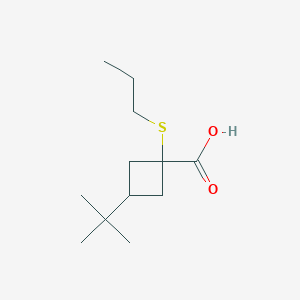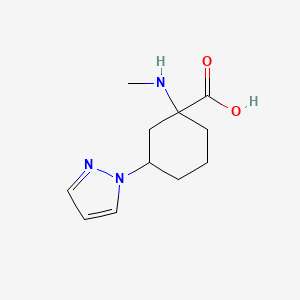
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with a methylamino group, a pyrazolyl group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino or pyrazolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical studies, interacting with proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the compound’s application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(1H-pyrazol-1-yl)acetamido]cyclohexane-1-carboxylic acid
- 1-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
Uniqueness
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is unique due to the presence of the methylamino group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-(methylamino)-3-pyrazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-12-11(10(15)16)5-2-4-9(8-11)14-7-3-6-13-14/h3,6-7,9,12H,2,4-5,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
QEZOGTVQAQQWLI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CCCC(C1)N2C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



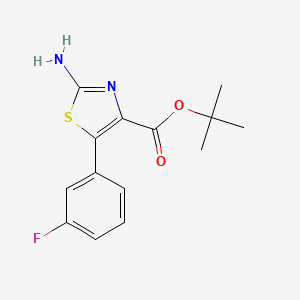

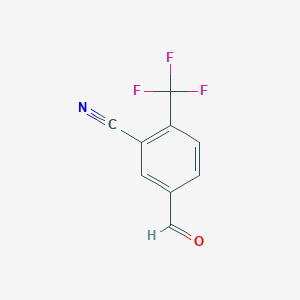




![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)
